A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis
A Technical Guide to DMT-2'O-Methyl-rU Phosphoramidite: Properties and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental properties of 5'-O-Dimethoxytrityl-2'-O-methyluridine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-2'O-Methyl-rU Phosphoramidite. This key reagent is a cornerstone in the chemical synthesis of modified RNA, offering enhanced stability and utility for a range of research, diagnostic, and therapeutic applications.
Core Properties
DMT-2'O-Methyl-rU Phosphoramidite is a chemically modified ribonucleoside building block designed for incorporation into synthetic oligonucleotides. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is readily cleaved under acidic conditions, while the 3'-position is activated with a phosphoramidite moiety for efficient coupling. The defining feature is the methyl group at the 2'-position of the ribose sugar, which imparts crucial characteristics to the resulting oligonucleotide.
Physicochemical Characteristics
The fundamental properties of DMT-2'O-Methyl-rU Phosphoramidite are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C40H49N4O9P | [1][2][3][4] |
| Molecular Weight | 760.81 g/mol | [1][3][4][5] |
| CAS Number | 110764-79-9 | [1][2][3][4][5] |
| Appearance | White to off-white powder | [1][3][4] |
| Purity (HPLC) | Typically ≥98% | [2][6] |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and DMSO.[2][7] Very limited solubility in water.[2] | [2][7] |
| Storage Conditions | Store at -20°C to -10°C under an inert atmosphere.[2][3][4] Moisture-sensitive.[2] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] | [2][3][4][5] |
Impact of 2'-O-Methylation on Oligonucleotide Properties
The introduction of a methyl group at the 2'-position of the uridine (B1682114) nucleoside confers significant advantages to the resulting RNA strand:
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Enhanced Nuclease Resistance: The 2'-O-methyl modification provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[8] This increased stability is critical for in vivo applications where oligonucleotides are exposed to enzymatic degradation.
-
Increased Duplex Stability: 2'-O-methylated RNA forms more stable duplexes with complementary RNA strands compared to their unmodified RNA counterparts.[5] This is attributed to the 2'-O-methyl group favoring an A-form helical geometry, which is characteristic of RNA-RNA duplexes.
-
Reduced Immunogenicity: The modification can help in reducing the innate immune response that can be triggered by unmodified single-stranded RNA.
Oligonucleotide Synthesis Workflow
The incorporation of DMT-2'O-Methyl-rU Phosphoramidite into an oligonucleotide chain follows the standard phosphoramidite synthesis cycle on a solid support. The process is automated and involves a series of sequential chemical reactions.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of 2'-O-methylated oligonucleotides. Specific parameters may need to be optimized based on the synthesizer, reagents, and the desired oligonucleotide sequence.
Phosphoramidite Coupling
The coupling step involves the reaction of the activated phosphoramidite with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.
Materials:
-
DMT-2'O-Methyl-rU Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M Tetrazole, ETT, or DCI in anhydrous acetonitrile)
-
Solid support with the growing oligonucleotide chain (post-detritylation)
-
Anhydrous acetonitrile for washing
Procedure:
-
Deliver the activator solution to the synthesis column to activate the phosphoramidite.
-
Simultaneously or sequentially, deliver the DMT-2'O-Methyl-rU Phosphoramidite solution to the column.
-
Allow the coupling reaction to proceed. The coupling time for 2'-O-methyl phosphoramidites is typically longer than for standard DNA phosphoramidites to ensure high efficiency. A coupling time of 6-15 minutes is often recommended.[3][5]
-
Wash the column thoroughly with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
Capping
This step terminates any oligonucleotide chains that failed to react during the coupling step, preventing the formation of deletion mutants.
Materials:
-
Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine or THF/Lutidine)
-
Capping Reagent B (e.g., N-Methylimidazole in THF)
Procedure:
-
Deliver Capping Reagent A and Capping Reagent B to the synthesis column.
-
Allow the reaction to proceed for 1-2 minutes.
-
Wash the column with anhydrous acetonitrile.
Oxidation
The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.
Materials:
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
Procedure:
-
Deliver the oxidizer solution to the synthesis column.
-
Allow the oxidation reaction to proceed for approximately 1 minute.
-
Wash the column with anhydrous acetonitrile.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Materials:
-
Cleavage/Deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA)).[3]
Procedure:
-
Treat the solid support with the cleavage/deprotection solution.
-
Incubate at a specified temperature and duration. Recommended conditions for 2'-O-methylated oligonucleotides are 8 hours at 55°C with concentrated ammonia, or 10 minutes at 65°C with AMA.[3]
-
Collect the solution containing the deprotected oligonucleotide.
-
Purify the oligonucleotide using methods such as HPLC or gel electrophoresis.
The 2'-O-methyl group itself is stable to these deprotection conditions and remains on the oligonucleotide.[5]
Logical Relationship of Protecting Groups in Synthesis
The successful synthesis of oligonucleotides relies on the orthogonal nature of the protecting groups, allowing for their selective removal at different stages of the process.
Conclusion
DMT-2'O-Methyl-rU Phosphoramidite is an indispensable reagent for the synthesis of modified RNA oligonucleotides. The resulting 2'-O-methylated sequences exhibit enhanced stability against nuclease degradation and increased affinity for complementary RNA targets, making them highly valuable for a wide array of applications, including antisense therapy, siRNA, diagnostic probes, and fundamental research in molecular biology. The well-established phosphoramidite chemistry allows for its efficient and precise incorporation into synthetic oligonucleotides, enabling the development of next-generation nucleic acid-based technologies.
References
- 1. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. 2' O-Methyl RNA, 2'OMe RNA Synthesis [biosyn.com]
- 3. DMT-2′O-Methyl-rU Phosphoramidite configured for MerMade | 110764-79-9 [sigmaaldrich.com]
- 4. RNA & 2'-O-methyl RNA | Yale Research [research.yale.edu]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
